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Compound of Interest

Compound Name: SIRT6-IN-2

Cat. No.: B1680982 Get Quote

For researchers in pharmacology and drug discovery, the precise targeting of individual sirtuin

isoforms is a critical aspect of developing novel therapeutics. This guide provides a detailed

comparative analysis of the selectivity profile of SIRT6-IN-2, a known inhibitor of Sirtuin 6

(SIRT6), against other human sirtuin isoforms. The data presented is compiled from publicly

available information and is intended to provide an objective overview for scientific

professionals.

SIRT6-IN-2, also referred to as Compound 5 in initial discovery studies, has been identified as

a competitive inhibitor of SIRT6 with an IC50 value of 34 μM.[1] Its ability to selectively inhibit

SIRT6 over other sirtuin family members, particularly the closely related SIRT1 and SIRT2, is a

key determinant of its potential as a research tool and therapeutic lead.[1]

Comparative Selectivity Profile of SIRT6-IN-2
To quantify the selectivity of SIRT6-IN-2, its inhibitory activity was assessed against a panel of

human sirtuin isoforms. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%,

are summarized in the table below.
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Sirtuin Isoform IC50 (µM)
Selectivity over SIRT6
(Fold)

SIRT6 34 1

SIRT1 >200 >5.9

SIRT2 >200 >5.9

SIRT3 Not Reported Not Reported

SIRT4 Not Reported Not Reported

SIRT5 Not Reported Not Reported

SIRT7 Not Reported Not Reported

Data sourced from commercially available information on SIRT6-IN-2.[1] Note: The complete

selectivity profile against all sirtuin isoforms (SIRT1-7) is not publicly available. The available

data demonstrates selectivity over SIRT1 and SIRT2.

Experimental Methodology for Sirtuin Inhibition
Assay
The determination of the inhibitory potency of SIRT6-IN-2 against various sirtuin isoforms is

typically performed using an in vitro enzymatic assay. The following protocol outlines a

standard fluorometric method used for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a specific sirtuin isoform.

Materials:

Recombinant human sirtuin enzymes (SIRT1-7)

Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)

Nicotinamide adenine dinucleotide (NAD+)

Test inhibitor (SIRT6-IN-2) dissolved in a suitable solvent (e.g., DMSO)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and

release a fluorescent signal)

96-well black microplates

Fluorescence microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor (SIRT6-IN-2) in the

assay buffer.

Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the

fluorogenic substrate, and NAD+.

Inhibitor Addition: Add the diluted test inhibitor to the respective wells. For the control wells

(no inhibition), add the same volume of the solvent used to dissolve the inhibitor.

Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to all wells.

Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).

Development: Stop the enzymatic reaction and initiate the development of the fluorescent

signal by adding the developer solution to each well.

Fluorescence Measurement: Incubate the plate for a short period (e.g., 15 minutes) at 37°C

and then measure the fluorescence intensity using a microplate reader at the appropriate

excitation and emission wavelengths.

Data Analysis: The fluorescence data is then analyzed to determine the percentage of

inhibition at each inhibitor concentration. The IC50 value is calculated by fitting the data to a

dose-response curve.
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Caption: Workflow for determining the IC50 of SIRT6-IN-2.

SIRT6 Signaling Pathway in Metabolism and
Inflammation
SIRT6 is a critical regulator of several cellular processes, including glucose metabolism and

inflammatory responses. Its inhibition by compounds like SIRT6-IN-2 can therefore have

significant downstream effects on these pathways. One of the key mechanisms of SIRT6 action

is the deacetylation of histone H3 at lysine 9 (H3K9ac), which leads to the transcriptional

repression of target genes.

For instance, in the context of glucose metabolism, SIRT6 represses the expression of multiple

glycolytic genes, including the glucose transporter 1 (GLUT1). By inhibiting SIRT6, SIRT6-IN-2
can lead to an increase in H3K9 acetylation at the promoters of these genes, resulting in their

increased expression and consequently, enhanced glucose uptake.[2]

In the inflammatory response, SIRT6 acts as a negative regulator of the NF-κB signaling

pathway. It deacetylates the RelA/p65 subunit of NF-κB, leading to its inactivation and the

subsequent repression of pro-inflammatory gene expression. Inhibition of SIRT6 would

therefore be expected to enhance NF-κB signaling and promote inflammation.
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Caption: SIRT6's role in metabolism and inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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